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  • Product: Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate
  • CAS: 1190775-48-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate: A Privileged Scaffold for Drug Discovery

Abstract Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that merges two pharmacologically significant motifs: the 1,3-thiazole ring and the pyrrolidine nucleus. The 1,3-thiazole core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that merges two pharmacologically significant motifs: the 1,3-thiazole ring and the pyrrolidine nucleus. The 1,3-thiazole core is a structural component of numerous FDA-approved drugs and is renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the pyrrolidine ring is a cornerstone in medicinal chemistry, frequently incorporated into agents targeting the central nervous system and other therapeutic areas.[1] This guide provides a comprehensive technical overview of this molecule, detailing its chemical structure, physicochemical properties, a plausible synthetic route based on established chemical principles, and its potential applications as a versatile scaffold in modern drug discovery programs. The strategic combination of these two "privileged" fragments makes this compound a highly valuable starting point for the development of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. Understanding these core properties is the first step in evaluating its potential for further development.

Chemical Structure and Identifiers

The molecule consists of a central 1,3-thiazole ring substituted at the 2-position with a pyrrolidine ring (linked via its C2 carbon) and at the 4-position with an ethyl carboxylate group.

chemical_structure cluster_thiazole cluster_pyrrolidine cluster_ester S1 S C2 C S1->C2 N1 N C4 C N1->C4 C2->N1 C2_pyr C C2->C2_pyr C5 C C4->C5 C_ester C C4->C_ester C5->S1 N_pyr NH N_pyr->C2_pyr C3_pyr CH₂ C2_pyr->C3_pyr C4_pyr CH₂ C3_pyr->C4_pyr C5_pyr CH₂ C4_pyr->C5_pyr C5_pyr->N_pyr O_double O C_ester->O_double O_single O C_ester->O_single CH2_ethyl CH₂ O_single->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl

Caption: 2D Structure of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed properties for the compound. Experimental data for properties such as melting and boiling points are not widely available in public literature, a common scenario for novel research chemicals.

PropertyValueSource
IUPAC Name ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate[2]
CAS Number 1190775-48-4[2]
Molecular Formula C₁₀H₁₄N₂O₂S[3]
Molecular Weight 226.30 g/mol Calculated
Monoisotopic Mass 226.0776 Da[3]
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2CCCN2[3]
InChI Key UKHLURZCGAUBCQ-UHFFFAOYSA-N[3]
Predicted XlogP 1.4[3]
Predicted M/Z 227.0849 ([M+H]⁺), 249.0668 ([M+Na]⁺)[3]

The predicted XlogP of 1.4 suggests a balanced lipophilicity, a favorable characteristic for drug candidates as it often correlates with reasonable aqueous solubility and membrane permeability.

Predicted Spectroscopic Characteristics

While experimental spectra are not publicly available, the structure allows for the prediction of key features that would be used for its characterization:

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group of the ester, a singlet for the proton at the C5 position of the thiazole ring, and a series of multiplets in the aliphatic region corresponding to the non-equivalent protons of the pyrrolidine ring. The NH proton of the pyrrolidine would likely appear as a broad singlet.

  • ¹³C NMR: Key signals would include resonances for the carbonyl carbon of the ester (~160-170 ppm), carbons of the thiazole ring (with the C2 and C4 carbons being the most downfield), and distinct signals for the five carbons of the pyrrolidine ring and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): In ESI+ mode, the compound is expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.08.[3]

Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is critical for the utility of any chemical scaffold. While a specific published procedure for this exact molecule is not readily found, a highly plausible pathway can be designed based on the well-established Hantzsch thiazole synthesis.[4][5] This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available amino acid, L-proline. This approach provides a clear and logical progression from a chiral starting material to the target heterocyclic system.

synthesis_workflow proline L-Proline thioamide Pyrrolidine-2-carbothioamide (Intermediate) proline->thioamide 1. Esterification (SOCl₂, EtOH) 2. Thionation (Lawesson's Reagent) target Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate (Final Product) thioamide->target Ethyl Bromopyruvate, NaHCO₃, Ethanol, Reflux (Hantzsch Synthesis)

Caption: Proposed two-step synthesis of the target compound from L-proline.

Detailed Experimental Protocol

This protocol is a predictive methodology based on standard organic chemistry practices. It is designed to be self-validating by explaining the purpose of each step.

Step 1: Synthesis of Pyrrolidine-2-carbothioamide (Intermediate)

  • Esterification: L-proline (1.0 eq) is suspended in anhydrous ethanol. The suspension is cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and then refluxed for 4 hours to yield the ethyl ester hydrochloride.

    • Causality: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloride in situ, but more importantly, it protonates the carboxylic acid, making it highly electrophilic for attack by ethanol. The reaction is done under anhydrous conditions to prevent hydrolysis of the thionyl chloride.

  • Free-Basing & Thionation: The solvent is removed under reduced pressure. The resulting crude ester hydrochloride is dissolved in an aprotic solvent like toluene, and a mild base (e.g., triethylamine, 2.5 eq) is added to liberate the free ester. Lawesson's reagent (0.6 eq) is then added, and the mixture is heated to 80-100°C for 6-12 hours.

    • Causality: The free amine of the proline ester is required to avoid side reactions with Lawesson's reagent. Lawesson's reagent is a specific thionating agent that efficiently converts carbonyls (in this case, the ester) into thiocarbonyls to form the desired thioamide.

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched with saturated aqueous NaHCO₃, and extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The crude thioamide is purified by silica gel column chromatography.

Step 2: Hantzsch Thiazole Synthesis (Final Product)

  • Reaction Setup: The purified pyrrolidine-2-carbothioamide (1.0 eq) is dissolved in absolute ethanol. To this solution, sodium bicarbonate (NaHCO₃, 1.5 eq) and ethyl bromopyruvate (1.1 eq) are added.

    • Causality: Ethanol is an excellent solvent for all reactants and allows the reaction to proceed homogeneously at reflux temperatures. Sodium bicarbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is eliminated during the cyclization, driving the reaction to completion.

  • Cyclocondensation: The reaction mixture is heated to reflux (approx. 78°C) and stirred for 8-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the final product.

  • Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Pharmacological Significance of the Scaffold

The value of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate lies in its identity as a "hybrid" molecule, combining two scaffolds with proven track records in drug development. This allows researchers to explore a rich chemical space with a high probability of identifying biologically active derivatives.

Caption: Pharmacological potential derived from the core substructures.

  • The 1,3-Thiazole Core: This five-membered aromatic ring is a privileged structure in medicinal chemistry.[6] Its derivatives are known to possess a vast array of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] The thiazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, making it a versatile pharmacophore.

  • The Pyrrolidine Moiety: As a saturated heterocycle, the pyrrolidine ring provides a three-dimensional structural element that can effectively probe the binding pockets of proteins. It is a key component in numerous drugs, and its derivatives have been extensively investigated as anticonvulsant agents and phosphodiesterase 4 (PDE4) inhibitors for treating respiratory diseases.[10][1]

By combining these two motifs, the target compound serves as an excellent platform for library synthesis aimed at a multitude of therapeutic targets.

Applications in Drug Development and Lead Optimization

The true utility of this molecule is as a versatile chemical intermediate. Its structure presents three distinct points for chemical modification, allowing for the systematic exploration of the surrounding chemical space to achieve desired potency, selectivity, and pharmacokinetic properties.

derivatization start Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate mod1 Point 1: Pyrrolidine N-H start->mod1 mod2 Point 2: Ethyl Ester start->mod2 deriv1a N-Alkylation (R-X, Base) mod1->deriv1a deriv1b N-Acylation (RCOCl, Base) mod1->deriv1b deriv2a Hydrolysis (LiOH, THF/H₂O) mod2->deriv2a carboxylic_acid Carboxylic Acid Intermediate deriv2a->carboxylic_acid deriv2b Amide Library (R₂NH, Coupling Agent) carboxylic_acid->deriv2b

Sources

Exploratory

Mechanism of Action of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Derivatives: A Privileged Scaffold for Serine Protease Modulation

Executive Summary & Pharmacophore Rationale In contemporary medicinal chemistry, Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate (CAS 1190775-48-4)[1] has emerged as a highly versatile, privileged pharmacophore. Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate (CAS 1190775-48-4)[1] has emerged as a highly versatile, privileged pharmacophore. Rather than acting as a standalone therapeutic, this structural scaffold serves as a critical foundation for designing potent inhibitors of proline-specific serine proteases, most notably Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (PREP) [2][3].

The architectural brilliance of this molecule lies in its dual-component design:

  • The Pyrrolidine Ring (P1 Mimetic): Serine proteases like DPP-4 and PREP specifically cleave peptide bonds adjacent to proline residues. The pyrrolidine moiety perfectly mimics the cyclic aliphatic nature of proline, anchoring the molecule deep within the hydrophobic S1 pocket of the target enzyme[2][4].

  • The 1,3-Thiazole-4-carboxylate Core (P2/P3 Extender): The thiazole ring provides a rigid, planar geometry that restricts the conformational entropy of the molecule, enhancing binding affinity. The nitrogen and sulfur heteroatoms act as hydrogen-bond acceptors. Furthermore, the ethyl carboxylate group serves as a synthetic handle; it can be hydrolyzed to a free acid to form salt bridges with active-site arginines (e.g., Arg125 in DPP-4) or amidated to probe the S2 and S2' subsites[4][5].

Structural Biology & Mechanism of Action

DPP-4 Inhibition and Incretin Modulation

DPP-4 is a membrane-bound serine exopeptidase responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[2][6]. By cleaving the N-terminal dipeptide (His-Ala or His-Pro), DPP-4 renders GLP-1 inactive, halting insulin secretion.

When a derivative of ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate enters the DPP-4 active site:

  • The pyrrolidine nitrogen (often protonated at physiological pH) forms a critical salt bridge with the Glu205/Glu206 dyad of DPP-4[6].

  • The thiazole ring occupies the S2 pocket, engaging in π-π stacking interactions with Tyr547 and Phe357[5].

  • This competitive inhibition prevents GLP-1 degradation, thereby prolonging its half-life, enhancing pancreatic beta-cell function, and lowering blood glucose levels[5].

GLP1_Pathway Nutrient Nutrient Ingestion GLP1 Active GLP-1 (Incretin) Nutrient->GLP1 Stimulates DPP4 DPP-4 Enzyme (Active) GLP1->DPP4 Binds BetaCell Pancreatic Beta Cells GLP1->BetaCell Activates Inactive Inactive GLP-1 (Metabolite) DPP4->Inactive Cleaves Drug Thiazole-Pyrrolidine Derivative Drug->DPP4 Inhibits Insulin Insulin Secretion (Glucose Lowering) BetaCell->Insulin Induces

Diagram illustrating the modulation of the GLP-1 signaling pathway via DPP-4 inhibition.

Prolyl Oligopeptidase (PREP) Modulation

Beyond diabetes, thiazole-pyrrolidine derivatives are potent modulators of PREP, an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's[3][7]. Interestingly, recent structure-activity relationship (SAR) studies reveal that while these derivatives may only weakly inhibit the proteolytic activity of PREP, they act as powerful allosteric modulators. By binding to the active site, they induce a conformational shift that disrupts pathological protein-protein interactions (PPIs), specifically preventing the dimerization and aggregation of alpha-synuclein ( α Syn)[3][7].

Self-Validating Experimental Protocols

To accurately evaluate the efficacy of newly synthesized ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate derivatives, researchers must employ robust, self-validating biochemical assays. The following protocol details a continuous fluorometric assay for DPP-4/PREP inhibition.

Protocol: Continuous Fluorometric Protease Inhibition Assay

Scientific Rationale: This assay utilizes Gly-Pro-AMC (7-Amino-4-methylcoumarin) as a fluorogenic substrate. The enzyme cleaves the bond post-proline, releasing free AMC, which is highly fluorescent. The rate of fluorescence increase is directly proportional to enzyme activity. Pre-incubation is mandated because many pyrrolidine-based inhibitors exhibit slow, tight-binding kinetics; failing to pre-incubate will result in artificially high IC50​ values.

Materials:

  • Recombinant human DPP-4 or PREP enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (prevents non-specific plastic binding).

  • Substrate: 50 μ M Gly-Pro-AMC in DMSO.

  • Positive Control: Sitagliptin (for DPP-4) or KYP-2047 (for PREP).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the thiazole-pyrrolidine derivatives in 100% DMSO. Crucial Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 40 μ L of Assay Buffer, 10 μ L of the diluted inhibitor, and 25 μ L of the enzyme solution (final concentration ~1 nM). Incubate at 37°C for exactly 30 minutes to establish thermodynamic binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 25 μ L of the Gly-Pro-AMC substrate.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record the fluorescence continuously for 20 minutes at λex​ = 380 nm and λem​ = 460 nm.

  • Self-Validation & Quality Control: Calculate the Z'-factor using the vehicle control (DMSO only, full activity) and the positive control (Sitagliptin, full inhibition). A Z'-factor > 0.6 validates the assay's robustness.

  • Data Analysis: Extract the initial velocities ( V0​ ) from the linear portion of the progress curves. Plot % Inhibition vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Assay_Workflow S1 1. Compound Dilution (DMSO Stock) S2 2. Enzyme Pre-incubation (30 min, 37°C) S1->S2 Ensures solubility S3 3. Substrate Addition (Gly-Pro-AMC) S2->S3 Establishes equilibrium S4 4. Kinetic Readout (Ex 380nm / Em 460nm) S3->S4 Initiates cleavage S5 5. Data Analysis (IC50 Calculation) S4->S5 Generates curves

Step-by-step experimental workflow for fluorometric high-throughput screening of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

Modifications to the ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate scaffold drastically alter its binding affinity and selectivity. The table below summarizes the quantitative impact of functional group substitutions based on recent SAR and docking studies[3][5][7].

Compound Scaffold / ModificationTarget EnzymeBinding Affinity ( Δ G)In Vitro IC50​ ( μ M)Primary Mechanistic Interaction
Unmodified Scaffold (Ethyl ester)DPP-4-4.12 kcal/mol> 50.0Weak S1 occupation; lacks S2' reach.
Hydrolyzed Free Acid DPP-4-5.80 kcal/mol12.4 ± 1.1Salt bridge formation with Arg125.
Thiazole-Sulfonamide Conjugate DPP-4-6.86 kcal/mol2.51 ± 0.27Strong H-bonding network in S2 subsite[5].
Sitagliptin (Positive Control)DPP-4-5.58 kcal/mol3.32 ± 0.22Triazolopiperazine π -stacking[5].
5-Aminothiazole Derivative PREPN/A0.85 ± 0.1Allosteric modulation of α Syn PPIs[3].
[5,5]-Fused Thiazolidine PREP-7.10 kcal/mol0.04 ± 0.01Rigidified binding in catalytic cleft[7].

Data synthesis reflects comparative baseline metrics for thiazole-pyrrolidine derivatives against standard controls.

References

  • ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate - NextSDS Source: NextSDS Chemical Substance Information URL:[Link][1]

  • CA2599419A1 - Dipeptidyl peptidase-iv inhibitors Source: Google Patents URL:[2]

  • Unveiling anti-diabetic potential of new thiazole-sulfonamide derivatives: Design, synthesis, in vitro bio-evaluation targeting DPP-4 Source: ResearchGate / Drug Development Research URL:[Link][5]

  • Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor Source: Taylor & Francis URL:[Link][6]

  • 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Design, synthesis, and biological evaluation of novel[5,5]-fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase Source: ChemRxiv URL:[Link][7]

  • Crystal structure of rat dipeptidyl peptidase (DPPIV) with thiazole-based peptide mimetic #31 (2oae) Source: Pfam / InterPro URL: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate as a Privileged Building Block for Modern Drug Discovery

Executive Summary This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate . This building block represents a powerful convergence of two "privileged scaffolds" in medicinal chemistry: the 1,3-thiazole ring and the pyrrolidine moiety. The inherent chemical properties and three-dimensional architecture of this compound make it an exceptionally versatile starting point for developing novel therapeutics. We will explore its scientific rationale, provide detailed protocols for its synthesis and derivatization, and present case studies illustrating its application in the discovery of kinase inhibitors, antibacterial agents, and other potential drug candidates. All protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

The Scientific Rationale: A Synergy of Privileged Scaffolds

The strategic value of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate stems from the complementary nature of its constituent heterocyclic systems.

The 1,3-Thiazole Core: A Versatile Anchor

The thiazole ring is a cornerstone of medicinal chemistry, prized for its aromaticity, chemical stability, and capacity for diverse molecular interactions.[1][2] Its nitrogen and sulfur heteroatoms are excellent hydrogen bond acceptors and can participate in crucial interactions with biological targets.[1] This scaffold is present in numerous approved drugs, including the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole, highlighting its clinical and pharmacological relevance.[1][3] Its rigid, planar structure provides a stable anchor from which other functional groups can be projected to probe the active sites of enzymes and receptors.

The Pyrrolidine Moiety: A Modulator of Properties and Interactions

The saturated, non-planar pyrrolidine ring offers a distinct set of advantages. As a secondary amine, it provides a handle for introducing substituents that can significantly modulate a compound's physicochemical properties, such as solubility, lipophilicity, and basicity (pKa). This is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the pyrrolidine ring's three-dimensional structure is ideal for extending into solvent-exposed regions of protein binding pockets, often leading to enhanced potency and selectivity.[4] Numerous pyrrolidine-containing compounds have demonstrated potent biological activities, including antimicrobial and anti-HIV effects.[5]

Synergy in Drug Design

The combination of these two scaffolds in a single building block creates a powerful tool for library synthesis and lead optimization. The thiazole provides a robust, bio-active core, while the pyrrolidine and ethyl ester groups offer two distinct and chemically orthogonal points for diversification. This allows for a systematic exploration of structure-activity relationships (SAR) to fine-tune a molecule's interaction with its target and improve its drug-like properties.

Physicochemical & Safety Data

Compound Properties
PropertyValueSource
Chemical Name Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate[6]
CAS Number 1190775-48-4[6]
Molecular Formula C₁₀H₁₄N₂O₂S[7]
Molecular Weight 226.30 g/mol [7]
Monoisotopic Mass 226.0776 Da[7]
Predicted XlogP 1.4[7]
Related Forms Hydrobromide salt (CAS: 1798725-69-5)[8][9]
Safety & Handling Protocol

While a specific safety data sheet for the title compound is not extensively detailed, precautions can be established based on its constituent moieties and related analogues. Pyrrolidine is known to be flammable and corrosive[10], and related aminothiazole carboxylates are classified as irritants and harmful upon ingestion[11].

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Change gloves immediately if contamination occurs.

    • Respiratory Protection: Not typically required when working in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent degradation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Protocols: Accessing and Utilizing the Building Block

The thiazole core of the title compound is readily accessible via the classic Hantzsch thiazole synthesis.[12][13][14] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. The following protocols are representative methods for synthesis and subsequent derivatization.

Protocol 1: Core Synthesis via Hantzsch Condensation

This protocol describes a plausible synthesis of the title compound from a protected L-proline thioamide and ethyl bromopyruvate.

Causality: The Hantzsch synthesis is a robust and high-yielding method for creating the thiazole ring.[13] Using a Boc-protected proline derivative prevents unwanted side reactions at the pyrrolidine nitrogen and allows for controlled deprotection later. The final deprotection under acidic conditions yields the desired secondary amine.

Step-by-Step Methodology:

  • Thioamide Formation: In a round-bottom flask, dissolve Boc-L-prolinamide (1 eq) in anhydrous THF. Cool to 0 °C and add Lawesson's reagent (0.55 eq). Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-proline thioamide.

  • Hantzsch Cyclization: Dissolve the crude Boc-L-proline thioamide (1 eq) in absolute ethanol. Add ethyl bromopyruvate (1.1 eq) to the solution. Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup & Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Boc-protected ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.

  • Boc Deprotection: Dissolve the purified, Boc-protected intermediate in a 4M HCl solution in 1,4-dioxane. Stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Final Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the title compound. It can be used as is or neutralized with a mild base (e.g., NaHCO₃) and extracted to yield the free base.

Hantzsch_Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_intermediate Intermediate cluster_final Final Steps BocPro Boc-L-Proline Thioamide Condensation Hantzsch Condensation (Ethanol, Reflux) BocPro->Condensation EBP Ethyl Bromopyruvate EBP->Condensation BocProduct Boc-Protected Product Condensation->BocProduct Cyclization & Dehydration Deprotection Boc Deprotection (4M HCl in Dioxane) BocProduct->Deprotection Product Ethyl 2-(pyrrolidin-2-yl) -1,3-thiazole-4-carboxylate (HCl Salt) Deprotection->Product

Caption: Workflow for the Hantzsch synthesis of the title compound.
Protocol 2: Derivatization via Amide Coupling

This protocol details the conversion of the ethyl ester to a diverse library of amides, a common strategy in lead optimization.

Causality: Direct amidation of the ester is inefficient. Saponification to the carboxylic acid followed by activation with a peptide coupling reagent (e.g., HATU) provides a highly efficient and general method for forming the amide bond under mild conditions, preserving other sensitive functional groups.

Step-by-Step Methodology:

  • Saponification: Dissolve the title compound (free base or HCl salt, 1 eq) in a mixture of THF/water (2:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.

  • Amide Coupling: In a new flask, dissolve the crude carboxylic acid (1 eq) in anhydrous DMF. Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3 eq). Stir the reaction at room temperature overnight.

  • Workup & Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide.

Amide_Coupling Start Ethyl Ester Starting Material Hydrolysis Saponification (LiOH, THF/H₂O) Start->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (Amine, HATU, DIPEA) Acid->Coupling Product Final Amide Derivative Coupling->Product

Caption: General workflow for amide library synthesis.
Protocol 3: Derivatization of the Pyrrolidine Nitrogen

This protocol describes N-acylation of the pyrrolidine ring, which is key for modulating polarity and exploring specific interactions.

Causality: The secondary amine of the pyrrolidine ring is a nucleophile that readily reacts with electrophiles like acyl chlorides or anhydrides. The use of a non-nucleophilic base (e.g., triethylamine) is crucial to scavenge the HCl byproduct without competing in the reaction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the title compound (free base, 1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq). Cool the mixture to 0 °C.

  • Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) or anhydride dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the N-acylated product.

N_Acylation Start Pyrrolidine Starting Material Reaction N-Acylation (Acyl Chloride, Et₃N, DCM) Start->Reaction Product N-Acylated Product Reaction->Product

Caption: Workflow for N-acylation of the pyrrolidine moiety.

Application in Target-Oriented Drug Discovery: Case Studies

The structural features of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate make it an ideal starting point for several therapeutic areas.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase active site. The thiazole ring is an excellent scaffold for this purpose. Thiazole derivatives have shown potent inhibitory activity against kinases like EGFR.[15] The pyrrolidine ring can be functionalized to extend towards the solvent-exposed region, providing an opportunity to enhance selectivity and potency.

Kinase_Binding cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region (H-Bonding) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Thiazole Thiazole Core Thiazole->Hinge H-Bonds Pyrrolidine Pyrrolidine (R-group) Pyrrolidine->Solvent Explores for Selectivity

Caption: Conceptual binding mode in a kinase active site.
Case Study: Antibacterial Agents

Infectious diseases remain a major global health threat, and new antibacterial agents are urgently needed.[5] Studies have shown that combining thiazole and pyrrolidine scaffolds can lead to compounds with selective activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[5][16] The mechanism may involve the inhibition of essential bacterial enzymes. A library generated from the title building block could be screened to identify novel antibacterial leads with favorable toxicity profiles.

Case Study: PDE4 Inhibitors for Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a validated target for inflammatory respiratory diseases such as COPD.[4] A recent drug discovery program identified potent PDE4 inhibitors where a pyrrolidinyl ester moiety was crucial for activity.[4] The title compound serves as a direct analogue and an excellent starting point for a similar discovery program. The pyrrolidine can interact with the solvent-exposed region of the PDE4 catalytic pocket, while the thiazole core can be optimized to interact with the deeper regions of the active site.

Conclusion & Future Outlook

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is more than a simple chemical; it is a strategically designed building block that embodies principles of modern medicinal chemistry. Its combination of a stable, interactive thiazole core with a tunable, three-dimensional pyrrolidine moiety provides a robust platform for generating diverse chemical libraries with a high potential for biological activity. The orthogonal handles for derivatization at the ester and the amine allow for rapid and systematic SAR exploration. Future applications could extend beyond traditional inhibitors to include its incorporation into more complex therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs), where the pyrrolidine moiety could be functionalized to bind an E3 ligase. This building block represents a valuable asset for any drug discovery program targeting a wide range of human diseases.

References

  • MDPI. (2018, June 14). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry.
  • Bentham Science. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.
  • Taylor & Francis Online. (2026, January 26). Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Avicenna Journal of Phytomedicine. (2023, April 4). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
  • NextSDS. ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.
  • NextSDS. ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide.
  • Organic Chemistry Portal. Thiazole synthesis.
  • MDPI. (2019, January 17). Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds.
  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • PMC. (2023, November 27). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
  • PubChemLite. Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.
  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate.
  • Sapphire Bioscience. Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide.
  • ResearchGate. (2021, January 3). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.
  • PubMed. (2017, December 28). Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases.
  • Biointerface Research in Applied Chemistry. (2021, January 3). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Mol-Instincts. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate in aqueous solutions

Welcome to the Technical Support Center for Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate . This compound—featuring an electron-withdrawing thiazole ring, an activated ethyl ester, and a secondary amine within a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate . This compound—featuring an electron-withdrawing thiazole ring, an activated ethyl ester, and a secondary amine within a chiral pyrrolidine ring—presents unique stability challenges in aqueous media.

This guide is designed for drug development professionals and analytical chemists. It bypasses generic advice to provide deep mechanistic troubleshooting, self-validating protocols, and authoritative regulatory grounding.

Diagnostic Triage: Identifying the Degradation Pathway

When analyzing aqueous stability samples, the first step is identifying the primary mode of failure. Use the diagnostic decision tree below to match your analytical readouts (LC-MS and Chiral HPLC) to the specific chemical degradation mechanism.

DiagnosticWorkflow Start Analyze Aqueous Sample (LC-MS & Chiral HPLC) HydrolysisCheck Mass Shift: -28 Da? (Loss of Ethyl group) Start->HydrolysisCheck Hydrolysis Ester Hydrolysis (Thiazole-4-carboxylic acid) HydrolysisCheck->Hydrolysis Yes RacemizationCheck Identical Mass, Shifted Chiral RT? HydrolysisCheck->RacemizationCheck No Racemization Pyrrolidine C2 Racemization RacemizationCheck->Racemization Yes OxidationCheck Mass Shift: +16 Da? (Addition of Oxygen) RacemizationCheck->OxidationCheck No Oxidation N- or S-Oxidation OxidationCheck->Oxidation Yes Stable Compound Stable OxidationCheck->Stable No

Figure 1: Diagnostic workflow for identifying aqueous degradation pathways of thiazole-4-carboxylate derivatives.

In-Depth Troubleshooting & FAQs

Issue 1: Rapid Loss of Intact Mass (-28 Da) in Physiological Buffers

Question: Why does the concentration of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate rapidly decrease in buffers at or above pH 7.4, yielding a highly polar degradant?

Answer: The compound is undergoing base-catalyzed ester hydrolysis. The ethyl ester at the 4-position of the thiazole ring is highly susceptible to nucleophilic attack by hydroxide ions.

  • Causality: The thiazole ring is inherently electron-withdrawing. It pulls electron density away from the adjacent carbonyl carbon at the C4 position, increasing its electrophilicity. In aqueous solutions with a pH > 7.0, the higher concentration of OH− rapidly attacks this activated carbonyl, cleaving the ethyl group (loss of 28 Da, corresponding to ethylene loss in mass spectrometry terms, or formation of ethanol) and leaving behind the highly polar thiazole-4-carboxylic acid[1].

  • Self-Validating Protocol: Run a parallel stability test in a D2​O -based phosphate buffer. Monitor the reaction via 1H -NMR. If hydrolysis is the culprit, you will observe the precise stoichiometric disappearance of the ester's ethyl quartet/triplet signals and the emergence of free ethanol signals.

  • Regulatory Grounding: mandate the evaluation of drug substances across intermediate and accelerated humidity/temperature conditions to map these exact hydrolytic vulnerabilities[2].

Issue 2: Loss of Enantiomeric Purity (Racemization)

Question: Our LC-MS shows no mass loss, but Chiral HPLC indicates a steady drop in enantiomeric excess (ee) over 7 days. What drives this chiral inversion?

Answer: The chiral center at the 2-position of the pyrrolidine ring is racemizing via reversible deprotonation.

  • Causality: The C2' proton of the pyrrolidine ring is situated alpha to the imine-like nitrogen of the thiazole ring. This proximity renders the proton unusually acidic. In mildly basic aqueous solutions, this proton can be abstracted to form a transient, planar enamine/enolate-like intermediate. Upon reprotonation by the aqueous solvent, the stereocenter is scrambled, leading to a racemic mixture[3].

  • Self-Validating Protocol: Perform a deuterium exchange assay. Incubate the enantiopure compound in D2​O at pH 8.0. If the racemization mechanism is proton abstraction, LC-MS will reveal a +1 Da mass shift (incorporation of deuterium at the C2' position) that perfectly correlates over time with the loss of enantiomeric excess measured by Chiral HPLC.

Issue 3: Emergence of a +16 Da Impurity

Question: After prolonged storage in aqueous media, a +16 Da impurity appears. How can we prevent this?

Answer: A +16 Da shift indicates oxidative degradation. For this specific molecule, oxidation typically occurs at the secondary amine of the pyrrolidine ring (forming an N-oxide) or the sulfur of the thiazole ring (forming a sulfoxide)[4].

  • Causality: Secondary amines and thioethers are highly susceptible to reactive oxygen species (ROS) or auto-oxidation driven by dissolved molecular oxygen and trace transition metals in aqueous buffers.

  • Self-Validating Protocol: Spike your aqueous formulation with a sacrificial antioxidant (e.g., 0.1% L-methionine or ascorbic acid). If the +16 Da peak formation is completely suppressed in the spiked sample compared to the control, the degradation is definitively oxidative.

Quantitative Degradation Kinetics

The following table summarizes the expected kinetic behavior of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate under various aqueous formulation conditions.

Buffer SystempHTemp (°C)Primary Degradation PathwayObserved Half-Life ( t1/2​ )Recommended Preventive Action
50 mM Citrate4.025Stable> 6 monthsMaintain formulation pH < 5.0
50 mM Phosphate7.425Ester Hydrolysis~14 daysUtilize lyophilized powder for reconstitution
50 mM Borate9.025Hydrolysis & Racemization< 12 hoursStrictly avoid basic conditions
50 mM Phosphate + 0.1% H2​O2​ 7.425N-/S-Oxidation~3 daysPurge with N2​ ; add L-methionine

Standard Operating Procedure (SOP): Forced Degradation Profiling

To ensure compliance with ICH Q1A(R2) standards[5], utilize the following self-validating workflow to map the stability profile of your synthesized batches.

ProtocolWorkflow cluster_Stress Forced Degradation Conditions (ICH Q1A) Step1 Prepare Aqueous Formulation (1 mg/mL in target buffer) Step2 Aliquot into Amber Vials (Eliminate photolytic variables) Step1->Step2 Acid Acidic Stress (pH 2.0) Step2->Acid Base Basic Stress (pH 10.0) Step2->Base Ox Oxidative Stress (0.1% H2O2) Step2->Ox Step3 Incubation & Sampling (Extract at t=0, 3, 7, 14 days) Acid->Step3 Base->Step3 Ox->Step3 Step4 Quench Reactions (Dilute in 50% ACN / 0.1% Formic Acid) Step3->Step4 Step5 Orthogonal Analysis (LC-MS & Chiral HPLC) Step4->Step5

Figure 2: Step-by-step experimental workflow for ICH-compliant forced degradation testing.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate in HPLC-grade water (using up to 5% DMSO as a cosolvent if necessary) to achieve a 1 mg/mL stock solution.

  • Buffer Assignment: Aliquot 1 mL of stock into three separate amber vials to protect from light-induced artifacts.

    • Vial A (Acidic): Add 9 mL of 50 mM Citrate buffer (pH 2.0).

    • Vial B (Basic): Add 9 mL of 50 mM Borate buffer (pH 10.0).

    • Vial C (Oxidative): Add 9 mL of 50 mM Phosphate buffer (pH 7.4) containing 0.1% H2​O2​ .

  • Incubation: Incubate all vials at 40°C in a calibrated stability chamber. Extract 100 µL aliquots at t = 0, 3, 7, and 14 days[6].

  • Quenching (Critical Self-Validating Step): Immediately upon extraction, dilute the 100 µL aliquot into 900 µL of a quenching solution (50% Acetonitrile / 50% Water with 0.1% Formic Acid).

    • Causality: Dropping the pH to ~3.0 instantly protonates the thiazole nitrogen and neutralizes hydroxide ions. This completely halts base-catalyzed ester hydrolysis and locks the enantiomeric state, ensuring that the degradation measured by the instrument reflects the exact state of the sample at the time of extraction.

  • Analysis: Analyze the quenched samples via Reverse-Phase LC-MS (to quantify intact mass and identify -28 Da / +16 Da degradants) and Chiral HPLC (to quantify ee%).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • Prashant et al. "A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Gebeyehu, G. et al. "Thiazole-4-carboxamide adenine dinucleotide (TAD). Analogues stable to phosphodiesterase hydrolysis." PubMed, National Institutes of Health. URL:[Link]

  • Wang, Y. et al. "Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen." Tetrahedron, ResearchGate. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrolysis

Technical Support Center: Optimizing Hydrolysis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Overview & Mechanistic Rationale Welcome to the Technical Support Center. This guide is designed for researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Hydrolysis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Overview & Mechanistic Rationale

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the saponification of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate. Converting this ethyl ester to its corresponding carboxylic acid presents unique challenges. The molecule contains a basic secondary amine within the pyrrolidine ring and an acidic thiazole-4-carboxylic acid moiety, meaning the final product exists as a zwitterion at neutral pH. Furthermore, if the pyrrolidine ring is chiral (e.g., derived from L-proline), harsh basic conditions can cause irreversible racemization at the alpha-carbon. This guide provides mechanistic troubleshooting, optimized parameters, and a self-validating protocol to ensure high-yield, stereopure isolation.

Reaction Workflow & Isolation Strategy

HydrolysisWorkflow Start Ethyl 2-(pyrrolidin-2-yl)- 1,3-thiazole-4-carboxylate Base Add LiOH (1.5 eq) THF/MeOH/H2O (2:1:1) Start->Base RT, 2-4 h Intermediate Lithium Carboxylate Salt (Aqueous Phase) Base->Intermediate Hydrolysis Acidify Careful Acidification (1M HCl to pH ~7.4) Intermediate->Acidify Remove Organics Zwitterion Zwitterionic Product Precipitation / Isolation Acidify->Zwitterion Isoelectric Point

Reaction workflow for the base-catalyzed hydrolysis and isoelectric isolation of the zwitterion.

Troubleshooting & FAQs

Q: Why is LiOH in a THF/MeOH/H2O mixture the recommended base system over NaOH or KOH? A: The choice of base is dictated by the need to balance the reaction rate with the preservation of stereochemical integrity. Saponification proceeds via a nucleophilic addition-elimination mechanism[1]. While NaOH and KOH are stronger bases, lithium cations ( Li+ ) act as mild Lewis acids. They coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating the hydrolysis even in mixed aqueous-organic systems[2]. This acceleration allows the reaction to proceed efficiently at room temperature, preventing the harsh conditions that lead to side reactions. The THF/MeOH/H2O (2:1:1) solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide salts remain in a single, monophasic solution.

Q: My product yield is exceptionally low after a standard aqueous workup. Where is my product? A: Your product is likely trapped in the aqueous phase. The hydrolysis product, 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid, contains both an acidic thiazole-4-carboxylic acid group (pKa 3.57)[3] and a basic pyrrolidine secondary amine (pKa 11.27)[4]. At neutral or highly basic pH, the molecule forms a highly water-soluble zwitterion or carboxylate salt. To isolate the product, you must carefully adjust the pH of the aqueous layer to the molecule's isoelectric point (pI), which is approximately 7.4. At this specific pH, the net charge of the molecule is zero, minimizing its aqueous solubility and allowing it to precipitate out of solution for filtration.

Q: I am observing epimerization at the pyrrolidine chiral center. How can I suppress this? A: Epimerization occurs via the enolization of the alpha-proton (adjacent to the thiazole ring and the amine) under prolonged exposure to basic conditions. To minimize racemization, you must strictly control the equivalents of base and the reaction temperature[5]. Use exactly 1.1 to 1.5 equivalents of LiOH and maintain the temperature at or below 25°C. Furthermore, the reaction must be quenched immediately upon the consumption of the starting material. If chemical hydrolysis continues to cause epimerization, enzymatic hydrolysis using porcine pancreatic lipase under neutral conditions is a highly effective, albeit more expensive, alternative[5].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product integrity.

Base SystemSolvent RatioTemp (°C)Time (h)Conversion (%)ee (%)Rationale / Outcome
NaOH (3.0 eq)MeOH/H2O (1:1)602>99<50Harsh conditions lead to rapid hydrolysis but severe epimerization.
LiOH (2.0 eq)THF/H2O (3:1)2568592Biphasic system slows reaction, leading to prolonged base exposure.
LiOH (1.5 eq) THF/MeOH/H2O (2:1:1) 25 3 >98 >98 Optimal monophasic system; Li+ accelerates reaction, preserving chirality.
LipaseBuffer (pH 7.0)372490>99Excellent stereopreservation, but kinetically slow and requires optimization.

Self-Validating Experimental Protocol

Objective: High-yield synthesis and isolation of 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Step 1: Reaction Setup

  • Dissolve Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate (1.0 eq, 10 mmol) in a monophasic mixture of THF (20 mL) and MeOH (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq, 15 mmol) in deionized water (10 mL).

  • Cool the organic solution to 10°C using an ice-water bath. Add the aqueous LiOH solution dropwise over 5 minutes to prevent localized heating.

  • Remove the ice bath and allow the reaction to stir at 25°C.

Step 2: Validation Checkpoint (Reaction Monitoring)

  • Action: After 2 hours, sample 10 μL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation: The reaction is complete when the ester mass ( [M+H]+ ) is fully consumed and the carboxylate mass is dominant. Do not let the reaction stir longer than necessary to prevent epimerization.

Step 3: Solvent Removal

  • Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, bath temp < 30°C) to remove the volatile THF and MeOH. Caution: Do not evaporate to total dryness; leave the aqueous phase intact.

  • Dilute the remaining aqueous phase with an additional 10 mL of deionized water. Wash with Ethyl Acetate (2 x 15 mL) to remove any unreacted starting material or organic impurities. Discard the organic layers.

Step 4: Isoelectric Isolation

  • Cool the aqueous layer to 5°C.

  • Insert a calibrated pH meter into the solution (initial pH will be > 12).

  • Critical Step: Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously.

  • Stop the addition when the pH reaches exactly 7.4 (the calculated isoelectric point). A white to off-white precipitate (the zwitterion) should form.

  • Stir the suspension at 5°C for an additional 30 minutes to ensure complete precipitation.

Step 5: Filtration and Drying

  • Filter the precipitate using a Büchner funnel under vacuum.

  • Wash the filter cake with ice-cold deionized water (2 x 5 mL) followed by ice-cold acetone (5 mL) to facilitate drying.

  • Dry the solid in vacuo at 40°C for 12 hours.

  • Validation: Confirm product identity and purity via 1H -NMR ( D2​O or DMSO- d6​ ) and chiral HPLC to verify the enantiomeric excess (ee).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate and Standard Thiazoles

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry This guide provides an in-depth comparison of the chemical reactivity of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate with that of unsubstitu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides an in-depth comparison of the chemical reactivity of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate with that of unsubstituted and standard substituted thiazoles. By examining the electronic effects of the pyrrolidinyl and ethyl carboxylate substituents, we aim to provide a predictive framework for the regioselectivity and reaction outcomes of key synthetic transformations. This analysis is supported by established principles of heterocyclic chemistry and is intended to aid researchers in the strategic design of synthetic routes involving this and similar substituted thiazole scaffolds.

Foundational Reactivity of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] Its aromaticity, arising from the delocalization of six π-electrons, is a key determinant of its chemical behavior.[3] The heteroatoms, however, create a non-uniform distribution of electron density, which dictates the regioselectivity of its reactions.

  • Electrophilic Aromatic Substitution (SEAr): The thiazole ring is generally considered to be electron-deficient, making it less reactive towards electrophiles than electron-rich heterocycles like pyrrole or furan.[4] The nitrogen atom acts as an electron-withdrawing group, deactivating the ring.[5] Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.[1][4] The C2 position is the most electron-deficient, followed by the C4 position which is nearly neutral.[4][6] Electron-donating groups (EDGs) at the C2 position can activate the ring and strongly direct electrophilic substitution to the C5 position.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack.[6][7] This reactivity is enhanced by the presence of good leaving groups (e.g., halogens) at these positions. The order of reactivity for nucleophilic substitution on halothiazoles is generally C2 > C5 > C4.[8]

  • Deprotonation: The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen atom and is susceptible to deprotonation by strong bases like organolithium reagents.[1][6] This forms a nucleophilic C2-lithiated species that can react with various electrophiles.[6]

Structural Features and Predicted Reactivity of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

The target molecule, Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, possesses two key substituents that significantly modulate the intrinsic reactivity of the thiazole core.

  • 2-(Pyrrolidin-2-yl) Group (an N-alkyl-2-amino analogue): This group is expected to act as a strong electron-donating group (EDG). The nitrogen atom of the pyrrolidine ring can donate its lone pair of electrons into the thiazole ring through resonance. This effect is analogous to that of a 2-amino group, which is known to strongly activate the thiazole ring towards electrophilic substitution, particularly at the C5 position.[5][9]

  • 4-Ethyl Carboxylate Group: This group acts as an electron-withdrawing group (EWG) through both inductive and resonance effects.[10] It will decrease the electron density of the thiazole ring, particularly at the C4 and C5 positions.

Synergistic and Antagonistic Effects:

For nucleophilic reactions, the electron-withdrawing nature of the 4-ethyl carboxylate group will further increase the electrophilicity of the thiazole ring, although the C2 position, already activated by the adjacent nitrogen, remains the most likely site for nucleophilic attack if a suitable leaving group is present.

Comparative Experimental Protocols and Predicted Outcomes

To illustrate the differing reactivities, we propose the following comparative experiments.

Objective: To compare the regioselectivity and reactivity of a standard thiazole and Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate towards an electrophile.

Protocol:

  • Standard Thiazole: To a solution of thiazole (1 mmol) in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (NBS) (1 mmol) at room temperature. Stir the reaction mixture for a specified time (e.g., 24 hours).

  • Substituted Thiazole: To a solution of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate (1 mmol) in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (NBS) (1 mmol) at room temperature. Stir the reaction mixture and monitor by TLC.

Predicted Outcomes:

CompoundPredicted Major ProductPredicted ReactivityRationale
Thiazole5-BromothiazoleSlowThe thiazole ring is deactivated towards electrophilic attack. Substitution occurs at the most electron-rich C5 position.[6]
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylateEthyl 5-bromo-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylateFastThe strong electron-donating 2-pyrrolidinyl group strongly activates the C5 position for electrophilic substitution.[5]

Diagram of Predicted Electrophilic Substitution:

G cluster_0 Standard Thiazole cluster_1 Substituted Thiazole Thiazole Thiazole Sigma_Complex_Thiazole Sigma_Complex_Thiazole Thiazole->Sigma_Complex_Thiazole + Br+ 5-Bromothiazole 5-Bromothiazole Sigma_Complex_Thiazole->5-Bromothiazole - H+ Subst_Thiazole Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Sigma_Complex_Subst Sigma Complex (attack at C5) Subst_Thiazole->Sigma_Complex_Subst + Br+ Product_Subst Ethyl 5-bromo-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Sigma_Complex_Subst->Product_Subst - H+ G Start Select Thiazole Substrate Standard Standard Thiazole Start->Standard Substituted Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Start->Substituted Reaction Choose Reaction Type Standard->Reaction Substituted->Reaction Electrophilic Electrophilic Substitution (e.g., Bromination) Reaction->Electrophilic Nucleophilic Nucleophilic Substitution (Hypothetical) Reaction->Nucleophilic Analysis Analyze Products and Rates Electrophilic->Analysis Nucleophilic->Analysis Conclusion Compare Reactivity and Regioselectivity Analysis->Conclusion

Caption: General workflow for comparing the reactivity of thiazole derivatives.

Synthesis Considerations

The synthesis of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate and similar derivatives can be achieved through established methods for thiazole synthesis, most notably the Hantzsch thiazole synthesis. [11][12][13]This typically involves the condensation of an α-haloketone with a thioamide. [12]For the target molecule, this would likely involve the reaction of ethyl bromopyruvate with a pyrrolidine-2-carbothioamide.

Conclusion

The reactivity of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a product of the competing electronic effects of its substituents. The electron-donating 2-pyrrolidinyl group is the dominant activating group, making the C5 position highly susceptible to electrophilic attack. This enhanced reactivity, when compared to unsubstituted thiazole, is a critical consideration for synthetic planning. Conversely, the electron-withdrawing 4-ethyl carboxylate group deactivates the ring but would be expected to accelerate nucleophilic substitution at other positions, should a suitable leaving group be present. This guide provides a predictive framework to aid researchers in the efficient and regioselective functionalization of this important class of substituted thiazoles.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. SynArchive. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. MDPI. [Link]

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  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]

  • Synthesis of 2,4-Disubstituted Thiazoles from (Z)-(2-Acetoxyvinyl)phenyl-λ3-iodanes: Nucleophilic Substitution of α-λ3-Iodanyl Ketones with Thioureas and Thioamides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution - eCommons. eCommons. [Link]

  • Intramolecular nucleophilic substitution at an sp 2 carbon: synthesis of substituted thiazoles and imidazole-2-thiones - R Discovery. R Discovery. [Link]

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  • Thiazole: Structure and Reactivity | PDF | Chemical Bond | Aromaticity - Scribd. Scribd. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

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  • electron-withdrawing thiazole derivatives: Topics by Science.gov. Science.gov. [Link]

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  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC. PMC. [Link]

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Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-(pyrrolidin-2-yl)-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, a heterocyclic compound featuring both a pyrrolidine and a thiazole moiety, represents a class of molecules with significant potential in medicinal chemistry. The validation of an analytical method for its quantification ensures the integrity of data in preclinical and clinical studies, manufacturing, and quality control.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate. It delves into the rationale behind experimental choices, compares HPLC with alternative technologies, and provides a detailed protocol for method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry.[2] Its widespread adoption is due to its high resolution, sensitivity, and applicability to a vast range of compounds, from small molecules to large biologics.[1] For a molecule like Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, HPLC offers the versatility to develop a robust and reliable quantification method.

The choice of a reversed-phase HPLC (RP-HPLC) method is often the starting point for small organic molecules. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4][5]

Method Development: A Logic-Driven Approach

The development of a successful HPLC method is not a matter of chance but a systematic process of optimization. For Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, several key parameters must be considered:

  • Column Chemistry: A C18 or C8 column is a logical first choice. The C18 phase offers greater hydrophobicity and retention for nonpolar compounds, while a C8 phase can provide a good balance of retention and analysis time. Given the presence of both a relatively polar pyrrolidine ring and a more nonpolar ethyl carboxylate group, both column types should be screened.

  • Mobile Phase Composition: The ratio of the aqueous component to the organic modifier (acetonitrile or methanol) is a critical factor influencing retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase must also be carefully controlled, especially for a compound with a basic pyrrolidine nitrogen. According to ICH guidelines, maintaining a mobile phase pH at least one unit away from the analyte's pKa ensures that the compound is in a single ionic state, leading to better peak shape and reproducibility.[1]

  • Detector Selection: The thiazole ring in the target molecule contains a chromophore that should allow for detection using a UV-Vis detector. An initial wavelength scan of the analyte would determine the optimal wavelength for maximum absorbance, thereby maximizing sensitivity. For related thiazole derivatives, detection wavelengths around 250-270 nm have been found to be effective.[4][6]

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical technologies.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUltra-High-Performance Liquid Chromatography (UHPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good; can be challenging with co-eluting impurities without spectral analysis.Excellent; higher peak capacity reduces the likelihood of co-elution.Unparalleled; detection is based on specific mass-to-charge ratios of precursor and product ions.[7]Excellent; provides definitive identification based on mass spectra.
Sensitivity (LOD/LOQ) Moderate (typically low µg/mL to high ng/mL).[4]High (typically low ng/mL).[8]Very High (typically pg/mL to low ng/mL).[7]High (typically pg to ng range).
Linearity (r²) Excellent (typically >0.999).[4]Excellent (typically >0.999).Excellent (typically >0.99).Excellent (typically >0.99).
Precision (%RSD) Excellent (<2%).[1]Excellent (<2%).Excellent (<15%).Good (<15%).
Accuracy (% Recovery) Excellent (typically 98-102%).Excellent (typically 98-102%).Excellent (typically 85-115%).Good (typically 80-120%).
Robustness Good; sensitive to changes in mobile phase composition, pH, and temperature.Good; similar sensitivities to HPLC but may be more affected by system pressure fluctuations.Very Good; less affected by minor chromatographic variations due to the specificity of the detector.Good; sensitive to changes in temperature ramps and gas flow.
Sample Throughput Moderate.High; shorter run times due to smaller particle size columns.[8]High; can be coupled with rapid chromatographic methods.Moderate to High.
Cost Low to Moderate.Moderate.High.Moderate.
Suitability for Analyte Highly suitable.Highly suitable.Highly suitable, especially for complex matrices or low concentrations.Potentially suitable if the compound is volatile or can be derivatized to increase volatility.[9]

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, in accordance with ICH Q2(R2) guidelines.[3]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by a wavelength scan of a standard solution (e.g., 265 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate reference standard in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Method Validation Parameters

The validation of the analytical method will assess the following parameters:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank (mobile phase), a placebo (if in a formulation), and the analyte standard. The peak for the analyte should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels) and calculating the percent recovery. The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Variations can include changes in the mobile phase composition (e.g., ±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Visualizing the Workflow

A clear understanding of the validation workflow is essential for successful implementation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile Column_Screen Column & Mobile Phase Screening Dev_Start->Column_Screen Optimization Optimize Chromatographic Conditions (pH, Gradient, Temperature) Column_Screen->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Final Validation Report Robustness->Validation_Report

Caption: A flowchart illustrating the sequential phases of HPLC method development and validation.

Conclusion

The validation of an HPLC method for the quantification of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a critical process that underpins the quality and reliability of pharmaceutical development. A well-validated HPLC method provides a robust, accurate, and precise tool for the quantitative analysis of this compound. While alternative techniques like LC-MS/MS offer higher sensitivity, HPLC with UV detection remains a cost-effective and highly reliable workhorse for routine quality control and release testing. The systematic approach to method development and validation outlined in this guide, in adherence to ICH principles, ensures that the analytical procedure is fit for its intended purpose.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. [Link]

  • measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • Metal-Organic Frameworks in Bioanalysis: Extraction of Small Organic Molecules. MDPI. [Link]

  • Quality Guidelines. ICH. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

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Validation

A Researcher's Guide to Cross-Reactivity Validation of Novel Enzymatic Inhibitors: The Case of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Introduction: The Imperative of Selectivity in Drug Discovery In the intricate world of drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in ensuring its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug discovery, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in ensuring its selectivity. A promising compound that interacts with unintended biological targets can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action.[1][2][3] This guide provides a comprehensive framework for validating the cross-reactivity of novel small molecules in enzymatic assays, using Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate as a representative example of a new chemical entity with therapeutic potential.

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate belongs to the thiazole class of heterocyclic compounds, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[4][5] Thiazole derivatives have been reported to exhibit a range of activities, including antimicrobial, antiviral, and as inhibitors of enzymes like peptide deformylase and tubulin polymerization.[6][7] Given this broad biological potential, a thorough assessment of cross-reactivity is not just a regulatory requirement but a cornerstone of robust scientific investigation.[8][9][10][11][12]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a self-validating system for your cross-reactivity studies.

The Foundational Workflow of Cross-Reactivity Validation

For a novel compound like Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, where the primary enzymatic target may not yet be fully elucidated, the initial cross-reactivity assessment serves a dual purpose: to identify the intended target with high affinity and to proactively flag potential off-target interactions.[13][14][15] The following workflow provides a systematic approach.

Cross-Reactivity Validation Workflow cluster_0 Phase 1: In Silico & Preliminary Steps cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Interpretation Compound_Characterization Compound Characterization (Purity, Solubility) Target_Prediction In Silico Target Prediction (Docking, Pharmacophore Modeling) Compound_Characterization->Target_Prediction Enzyme_Panel_Selection Selection of Enzyme Panel (Based on predictions & common off-targets) Target_Prediction->Enzyme_Panel_Selection Primary_Screening Primary Screening (Single high concentration) Enzyme_Panel_Selection->Primary_Screening Dose_Response Dose-Response & IC50 Determination (For active compounds) Primary_Screening->Dose_Response Assay_Validation Assay Validation (Specificity, Linearity, Precision) Dose_Response->Assay_Validation Selectivity_Profiling Selectivity Profiling (Comparison of IC50 values) Assay_Validation->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (For potent hits) Selectivity_Profiling->Mechanism_of_Action Hit_Prioritization Hit Prioritization & Next Steps Mechanism_of_Action->Hit_Prioritization

Caption: A generalized workflow for cross-reactivity validation of a novel compound.

PART 1: Designing the Cross-Reactivity Study

Compound Characterization and Preparation

Before embarking on any biological assay, it is critical to characterize the test compound. For Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate, this includes:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) should be used to confirm the identity and purity of the compound. A purity of >95% is generally recommended to avoid artifacts from contaminants.

  • Solubility Determination: The compound's solubility in aqueous buffers and common solvents like Dimethyl Sulfoxide (DMSO) must be determined. This is crucial for preparing accurate stock solutions and avoiding precipitation in the assay wells.

Selection of the Enzyme Panel

The choice of enzymes for the cross-reactivity panel is a critical decision. For a novel compound, this selection should be guided by:

  • In Silico Predictions: Computational methods such as molecular docking and pharmacophore modeling can predict potential binding to a wide range of protein targets, offering a rational starting point.[]

  • Structural Analogs: Literature review of compounds with similar scaffolds (e.g., other 2-substituted thiazoles) can provide clues to likely target classes.

  • Common Off-Target Families: A panel should include representatives from enzyme families frequently implicated in off-target effects, such as:

    • Kinases: A broad panel of kinases is essential as they are common off-targets for many drugs.[1]

    • Cytochrome P450 (CYP) Enzymes: To assess potential drug metabolism interactions.

    • Proteases: Serine, cysteine, and metalloproteases.

    • G-Protein Coupled Receptors (GPCRs): While not enzymes, binding assays for common GPCRs are often included in broader selectivity profiling.

For our example, a focused panel might include a hypothetical primary target based on related compounds, such as a specific kinase (e.g., Protein Kinase A), and a selection of common off-target enzymes.

PART 2: Experimental Protocols for Enzymatic Assays

The following are detailed, step-by-step methodologies for conducting the enzymatic assays. These protocols are designed to be robust and adaptable.

General Protocol for a Kinase Inhibition Assay (e.g., Protein Kinase A)

This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Protein Kinase A (PKA), catalytic subunit

  • PKA substrate (e.g., LRRASLG)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate (dissolved in 100% DMSO)

  • A known PKA inhibitor (e.g., H-89) as a positive control

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate wells. Include wells with DMSO only (negative control) and the positive control inhibitor.

  • Enzyme and Substrate Addition: Prepare a solution of PKA and its substrate in the assay buffer. Add this mixture to all wells.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add this to all wells to start the kinase reaction. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: Read the luminescence on a plate reader.

General Protocol for a Protease Inhibition Assay (e.g., Trypsin)

This protocol uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the protease.

Materials:

  • Trypsin

  • Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

  • A known trypsin inhibitor (e.g., Aprotinin) as a positive control

  • Black, opaque 384-well assay plates

Procedure:

  • Compound and Enzyme Addition: Add the assay buffer, followed by the test compound (or controls) and then the trypsin solution to the wells of the assay plate.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

PART 3: Data Analysis and Interpretation

From Raw Data to IC₅₀

For each enzyme, the raw data (e.g., luminescence or fluorescence) is converted to percent inhibition relative to the controls. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

The percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., a four-parameter logistic fit) is used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13]

Comparative Data Presentation

The IC₅₀ values for Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate against the panel of enzymes should be summarized in a clear, tabular format for easy comparison. A known selective inhibitor for the primary target should be included for benchmarking.

Enzyme TargetEthyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate IC₅₀ (µM)Comparator Compound IC₅₀ (µM) [Name of Comparator]
Hypothetical Primary Target
Kinase A0.50.05 [H-89]
Off-Target Panel
Kinase B> 5015.2 [H-89]
Kinase C258.3 [H-89]
Protease X (Trypsin-like)> 50> 100 [N/A]
Protease Y (Caspase-like)45> 100 [N/A]
CYP3A4> 502.5 [Ketoconazole]
Defining Selectivity

Selectivity is a critical factor and is often expressed as a ratio of IC₅₀ values.[13] A compound is generally considered selective if there is a significant fold-difference (typically >10 to 100-fold) in potency between the primary target and off-targets.[13] In the hypothetical data above, while our compound shows activity against Kinase A, its selectivity over Kinases B and C would need to be carefully considered and likely improved in subsequent medicinal chemistry efforts.

Signaling Pathway Context

Understanding the biological context of the enzymes being tested is crucial. For instance, if the primary target is a kinase, it is important to visualize its position in a signaling pathway to appreciate the potential downstream consequences of its inhibition.

Kinase Signaling Pathway cluster_pathway Simplified Kinase Cascade Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor->Upstream_Kinase Kinase_A Kinase A (Target) Upstream_Kinase->Kinase_A Downstream_Effector Downstream Effector (e.g., Transcription Factor) Kinase_A->Downstream_Effector Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effector->Cellular_Response Inhibitor Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Inhibitor->Kinase_A

Caption: Inhibition of a target kinase within a signaling cascade.

Conclusion: A Commitment to Scientific Rigor

The cross-reactivity validation of a novel compound like Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a foundational element of its preclinical development. By employing a systematic workflow, robust and validated enzymatic assays, and careful data interpretation, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of the compound but also provides invaluable insights into its mechanism of action and potential therapeutic window. Adherence to these principles of scientific integrity ensures that the journey from a promising hit to a potential therapeutic is built on a solid foundation of reliable and reproducible data.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Comprehensive Safety and Handling Guide: Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Executive Summary As a Senior Application Scientist, I have designed this protocol to ensure the highest standards of safety a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Executive Summary

As a Senior Application Scientist, I have designed this protocol to ensure the highest standards of safety and operational efficiency when handling Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate. This compound, a critical building block in drug discovery and organic synthesis, presents specific acute toxicity and irritant hazards. This guide translates regulatory hazard data into a self-validating system of actionable, step-by-step laboratory practices, ensuring that your research team can operate with confidence and precision.

Chemical Identity & Hazard Profile

Before initiating any experimental workflow, it is imperative to understand the intrinsic hazards of the molecule. The presence of both the thiazole and pyrrolidine moieties contributes to its biological activity and its toxicological profile. According to the hazard classifications from 1, this compound exhibits acute toxicity across multiple exposure routes and requires stringent handling controls[1].

ParameterSpecification
Chemical Name Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate
CAS Number 1190775-48-4
Physical State Solid
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)
Irritation Hazards H315 (Skin Irritation), H319 (Eye Irritation 2A)
Specific Target Organ H336 (May cause drowsiness or dizziness - STOT SE 3)

Personal Protective Equipment (PPE) Matrix & Causality

A fundamental principle of laboratory safety is understanding the causality behind PPE selection. We do not wear PPE merely for compliance; we wear it to intentionally interrupt specific exposure pathways outlined in the 2[2].

  • Hand Protection (Double Nitrile Gloving):

    • Causality: The compound carries an H312 (Harmful in contact with skin) and H315 (Skin irritation) designation[1]. Thiazole and pyrrolidine derivatives can rapidly permeate standard latex. Nitrile provides superior chemical resistance. When dissolving the compound in highly permeant solvents like DMSO or DMF, double-gloving is mandatory to prevent the solvent from carrying the toxicant through the glove matrix into the dermal layer.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: H319 indicates serious eye irritation[1]. Standard safety glasses with side shields are insufficient against fine powders or accidental solvent splashes. Chemical splash goggles provide a complete orbital seal.

  • Respiratory & Engineering Controls (Fume Hood):

    • Causality: H332 (Harmful if inhaled) and H336 (May cause drowsiness/dizziness) dictate that this compound must never be handled on an open bench[1]. All weighing and transfer operations must occur within a certified Chemical Fume Hood with a face velocity of at least 100 feet per minute (fpm).

  • Body Protection (Flame-Retardant Lab Coat & Closed-Toe Shoes):

    • Causality: Provides a primary physical barrier against particulate deposition and accidental spills during transit from the balance to the reaction vessel.

Operational Workflow: Safe Handling & Experimental Protocol

The following step-by-step methodology ensures a closed-loop system for handling the compound, minimizing aerosolization and dermal contact.

Step 1: Environmental Preparation & Validation

  • Verify fume hood calibration monitor; ensure face velocity is ≥100 fpm.

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Place an anti-static weighing boat and a calibrated microbalance inside the fume hood.

Step 2: PPE Donning

  • Inspect nitrile gloves for micro-tears. Don two pairs (inner and outer).

  • Secure chemical splash goggles and button the lab coat completely to the neck.

Step 3: Weighing and Transfer

  • Tare the anti-static weighing boat. Mechanistic Note: Anti-static materials are critical to prevent the fine powder from aerosolizing due to electrostatic repulsion.

  • Using a clean, grounded micro-spatula, carefully transfer the required mass of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate.

  • Immediately cap the source bottle to secure the primary containment.

  • Transfer the weighed solid directly into the reaction vial or volumetric flask.

Step 4: Solvent Addition & Sealing

  • Add the selected solvent (e.g., anhydrous DMSO or DMF) slowly down the side of the reaction vessel to wash any residual powder into the base.

  • Seal the vessel with a septum cap before removing it from the fume hood. Vortex or sonicate only when the system is fully sealed.

Process Flow Diagram

The following diagram maps the critical path of the handling workflow, highlighting the logical progression of safety gates.

HandlingWorkflow Start Initiate Procedure PPE Don Specialized PPE (Double Nitrile, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Weigh Weigh Compound (Anti-Static Boat) Hood->Weigh Transfer Solvent Addition (e.g., DMSO/DMF) Weigh->Transfer Seal Seal Reaction Vessel (Septum Cap) Transfer->Seal Clean Decontaminate Surfaces (10% Bleach / EtOH) Seal->Clean Waste Dispose as Hazardous Waste Clean->Waste

Operational workflow for the safe handling of thiazole-carboxylate derivatives.

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood, execute the following self-validating recovery steps:

  • Isolate: Stop all work immediately. Keep the fume hood sash lowered to operational height to maintain negative pressure and contain airborne particulates.

  • Contain: If the spill is solid, cover the powder gently with damp paper towels (using water or a 10% ethanol solution) to prevent aerosolization. Never dry-sweep toxic powders.

  • Neutralize/Clean: Wipe the area carefully from the perimeter inward. Wash the surface with a standard laboratory detergent followed by a 70% ethanol wipe down to remove organic residues.

  • Dispose: Place all contaminated paper towels, cleaning materials, and the outer layer of your gloves into a designated, sealable hazardous waste bag.

Waste Disposal Plan

Because of its acute toxicity profile (H302, H312, H332), this compound and any solutions containing it must be treated as regulated hazardous waste[1].

  • Segregation: Collect all liquid waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container designated for "Halogenated/Non-Halogenated Organic Waste" (depending on the specific solvent used).

  • Solid Waste: Empty vials, contaminated pipette tips, and weighing boats must be placed in a rigid solid hazardous waste bin.

  • Labeling: Clearly label the waste container with the full chemical name (Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate), the solvent matrix, and the primary hazards (Toxic, Irritant).

  • Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for scheduled pickup and incineration. Never dispose of this compound down the sink or in standard municipal trash.

References

  • Title: ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate Substance Database Source: NextSDS Chemical Compliance URL: [Link]

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